REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:14]([O-])=O)=[C:6]([CH:13]=1)[O:7][CH2:8][C:9](OC)=[O:10]>[Pd].CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:14][C:9](=[O:10])[CH2:8][O:7][C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(OCC(=O)OC)C1)[N+](=O)[O-]
|
Type
|
CUSTOM
|
Details
|
The suspension was then shaken for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen
|
Type
|
CUSTOM
|
Details
|
After evacuating the flask
|
Type
|
CUSTOM
|
Details
|
the solids were removed by vacuum filtration through Celite®
|
Type
|
WASH
|
Details
|
the filter cake is repeatedly rinsed with EtOAc (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(NC(CO2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |